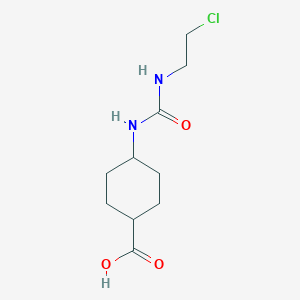
4-(2-Chloroethylcarbamoylamino)cyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Chloroethylcarbamoylamino)cyclohexane-1-carboxylic acid is an organic compound that features a cyclohexane ring substituted with a carboxylic acid group and a 2-chloroethylcarbamoylamino group. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloroethylcarbamoylamino)cyclohexane-1-carboxylic acid typically involves the following steps:
Formation of the cyclohexane ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or the cyclization of linear alkanes.
Introduction of the carboxylic acid group: This can be achieved by oxidizing cyclohexanol or cyclohexanone using oxidizing agents such as potassium permanganate or chromium trioxide.
Attachment of the 2-chloroethylcarbamoylamino group: This step involves the reaction of cyclohexane-1-carboxylic acid with 2-chloroethyl isocyanate under controlled conditions to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation reactions and the use of continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloroethylcarbamoylamino)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or anhydrides.
Substitution: The chloroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminium hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation: Esters, anhydrides.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Chloroethylcarbamoylamino)cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound can be used to study the effects of cyclohexane derivatives on biological systems, including their interactions with proteins and enzymes.
Industry: Used in the production of specialty chemicals, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2-Chloroethylcarbamoylamino)cyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their structure and function. This can result in various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxylic acid: A simpler compound with only a carboxylic acid group attached to the cyclohexane ring.
4-(2-Chloroethylamino)cyclohexane-1-carboxylic acid: Similar structure but lacks the carbamoyl group.
Uniqueness
4-(2-Chloroethylcarbamoylamino)cyclohexane-1-carboxylic acid is unique due to the presence of both the 2-chloroethylcarbamoylamino group and the carboxylic acid group on the cyclohexane ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
61367-19-9 |
|---|---|
Molecular Formula |
C10H17ClN2O3 |
Molecular Weight |
248.70 g/mol |
IUPAC Name |
4-(2-chloroethylcarbamoylamino)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H17ClN2O3/c11-5-6-12-10(16)13-8-3-1-7(2-4-8)9(14)15/h7-8H,1-6H2,(H,14,15)(H2,12,13,16) |
InChI Key |
MFHSCWVELDCTSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C(=O)O)NC(=O)NCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Methylbicyclo[2.2.2]octa-2,5-diene-2-carbonitrile](/img/structure/B14567076.png)
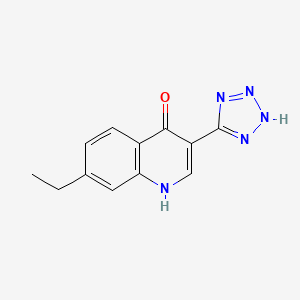
![N-[1,1-Dichloro-3-(ethylamino)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B14567091.png)
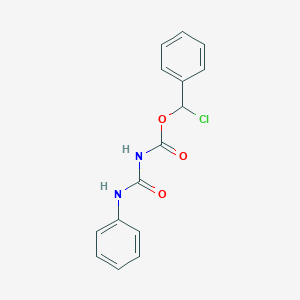
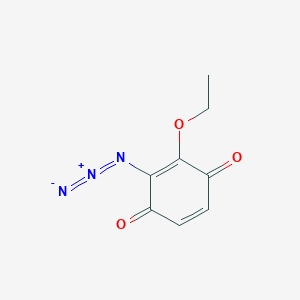
![5,6-Bis[(methanesulfonyl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14567104.png)
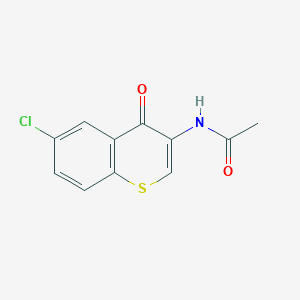
![(4E)-4-[(2-Methylphenyl)imino]-1-phenylbutane-1,3-dione](/img/structure/B14567129.png)

![Trimethylsilyl 7-[(trimethylsilyl)amino]heptanoate](/img/structure/B14567137.png)

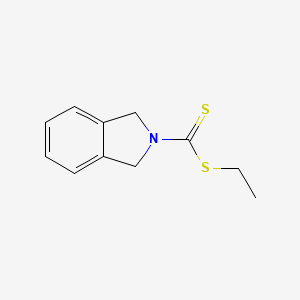
![2H-Indol-2-one, 3-[(3,4-dichlorophenyl)imino]-1,3-dihydro-5-methyl-](/img/structure/B14567157.png)
